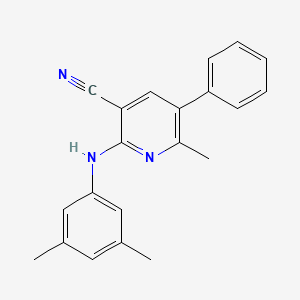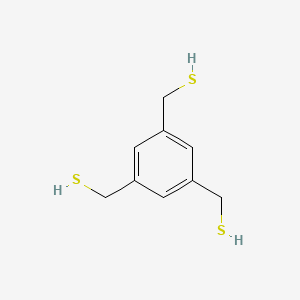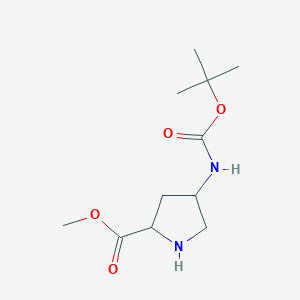![molecular formula C17H14O5 B11929519 3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)
3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one is a complex organic compound that features a furan ring, a chromenone core, and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one involves a one-pot synthesis using K10 montmorillonite catalysis under solvent-free conditions. The procedure involves the reaction of 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran. The reaction is carried out at 80°C for 0.5 hours, followed by an additional 0.5 hours at 120°C . This method is advantageous due to its solvent-free nature, recyclability of the catalyst, and ease of work-up.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Industry: Used in the synthesis of fine chemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The furan ring and chromenone core play crucial roles in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: A similar compound with a furan ring and a propanoate group.
3-Aryl-3-(furan-2-yl)propanoic acid derivatives: Compounds with similar structural features and potential antimicrobial activity.
Uniqueness
3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one is unique due to its combination of a furan ring, a chromenone core, and a hydroxy group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C17H14O5 |
|---|---|
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O5/c1-10(18)9-12(13-7-4-8-21-13)15-16(19)11-5-2-3-6-14(11)22-17(15)20/h2-8,12,19H,9H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
JFIXKFSJCQNGEK-GFCCVEGCSA-N |
Isomerische SMILES |
CC(=O)C[C@H](C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)O |
Kanonische SMILES |
CC(=O)CC(C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)
![(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile;(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile](/img/structure/B11929444.png)
![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)

![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)






![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)

